molecular formula C16H29NO4 B8654300 Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate

Cat. No. B8654300
M. Wt: 299.41 g/mol
InChI Key: LJJJAILJXNHLHP-UHFFFAOYSA-N
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Patent
US08476285B2

Procedure details

To a slurry of NaBH4 (204 mg, 5.40 mmol) and LiCl (229 mg, 5.40 mmol) in EtOH (8 mL) was added a solution of tert-butyl 4-{(ethoxycarbonyl)methyl}-3,3-dimethylpiperidine-1-carboxylate (538 mg, 1.80 mmol) in THF (10 mL) at 0° C. After stirring for 10 h at rt, the resulting mixture was quenched with water and the product portion was extracted with Et2O. The combined extracts were dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by SiO2 chromatography (gradient: 40% EtOAc/hexane to 90% EtOAc/hexane) to provide the titled compound (275 mg, 59%).
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Li+].[Cl-].C([O:7][C:8]([CH2:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][C:12]1([CH3:25])[CH3:24])=O)C>CCO.C1COCC1>[OH:7][CH2:8][CH2:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][C:12]1([CH3:25])[CH3:24] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
204 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
229 mg
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
538 mg
Type
reactant
Smiles
C(C)OC(=O)CC1C(CN(CC1)C(=O)OC(C)(C)C)(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the product portion was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography (gradient: 40% EtOAc/hexane to 90% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
OCCC1C(CN(CC1)C(=O)OC(C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 275 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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